Methyl 4-bromo-2-fluoro-5-methoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQCLZPBPJCFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-bromo-2-fluorobenzoic Acid
One common route begins with 4-bromo-2-fluorobenzoic acid, which is converted to the methyl ester using (trimethylsilyl)diazomethane under mild conditions:
This method offers a safe and efficient alternative to traditional diazomethane esterification, avoiding highly toxic diazomethane gas.
Introduction of the Methoxy Group at the 5-Position
The methoxy substituent at the 5-position is typically introduced via nucleophilic aromatic substitution or methoxylation of a suitable intermediate such as 4-bromo-2-fluoro-5-hydroxybenzaldehyde or its derivatives.
- Starting from 4-bromo-2-fluoro-5-hydroxybenzaldehyde, methylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base can yield 4-bromo-2-fluoro-5-methoxybenzaldehyde.
- Subsequent oxidation or esterification steps convert the aldehyde to the methyl ester.
This multi-step approach is supported by synthetic studies on related compounds, where bromination, hydrolysis, cyanidation, methoxylation, and esterification are combined to achieve high yields and purity.
Alternative Route via 1,4-Dibromo-2-fluorobenzene
A patented process describes synthesis starting from 1,4-dibromo-2-fluorobenzene:
This method avoids cryogenic conditions and provides good selectivity and yield for the methoxybenzaldehyde intermediate, which can be further converted to the methyl ester.
Detailed Research Findings and Data
Spectroscopic Data
- 1H NMR (CDCl3) for methyl 4-bromo-2-fluorobenzoate shows aromatic protons at δ 7.85–7.81 (multiplet, 1H), δ 7.38–7.33 (multiplet, 2H), and methyl ester singlet at δ 3.93 (s, 3H).
- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C9H8BrFO3, with characteristic isotopic patterns due to bromine and fluorine atoms.
Yields and Purity
- Esterification via (trimethylsilyl)diazomethane yields near-quantitative conversion.
- Multi-step methoxylation and bromination routes report overall yields ranging from 70% to 90% depending on purification methods and starting materials.
- Purity is typically confirmed by HPLC or preparative reverse-phase chromatography, achieving >95% purity for synthetic intermediates and final products.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluoro-5-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Positional and Functional Group Isomers
Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and reactive properties:
Table 1: Comparison of Structural Isomers and Derivatives
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 1193162-25-2 | C₉H₈BrFO₃ | 265.06 | Bromine (position 5), fluorine (position 4) |
| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | 1644-71-9 | C₈H₆BrFO₃ | 249.04 | Hydroxyl replaces methoxy at position 2 |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | - | C₁₀H₁₁BrO₃ | 259.10 | Methyl replaces fluorine at position 4 |
| Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate | 2253789-54-5 | C₉H₇Br₂FO₂ | 325.96 | Bromomethyl substituent at position 2 |
Key Observations :
- Positional Isomers (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate): Altering halogen positions significantly impacts electronic distribution. Bromine at position 5 (vs.
- Functional Group Variations: Replacing the methoxy group with a hydroxyl (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) increases acidity (pKa ~8–10 for phenolic OH vs. ~15 for methoxy) and hydrogen-bonding capacity, affecting solubility and reactivity in coupling reactions .
- Substituent Effects : Adding a bromomethyl group (e.g., Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) introduces a reactive site for further functionalization but increases molecular weight and reduces volatility .
Physicochemical Properties
Halogen and substituent positioning influence physical properties:
Table 2: Trends in Physicochemical Properties
| Property | Target Compound | Methyl 4-Bromo-5-Fluoro-2-Hydroxybenzoate | Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate |
|---|---|---|---|
| Boiling Point | Estimated >250°C | Higher (due to H-bonding) | Lower volatility (high molar mass) |
| Solubility | Low in water, moderate in DCM | Higher in polar solvents (due to -OH) | Low (hydrophobic substituents) |
| Reactivity | Electrophilic substitution at position 4 | Enhanced acidity at -OH site | Bromomethyl enables alkylation reactions |
Notes:
- Methoxy vs. Methyl : Methyl groups (e.g., in Methyl 5-bromo-2-methoxy-4-methylbenzoate) increase hydrophobicity, reducing aqueous solubility compared to fluorine-substituted analogs .
- Halogen Effects : Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic attacks to positions ortho/para to substituents. Fluorine’s electronegativity further polarizes the ring .
Biological Activity
Methyl 4-bromo-2-fluoro-5-methoxybenzoate is an organic compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a benzoate framework with bromine, fluorine, and methoxy substituents. Its molecular formula is C10H8BrF O3, and it has a molecular weight of approximately 263.06 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrF O3 |
| Molecular Weight | 263.06 g/mol |
| Functional Groups | Bromine, Fluorine, Methoxy |
This compound exhibits several biological activities attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound can bind to enzymes, influencing their activity through competitive or non-competitive inhibition. This interaction modulates metabolic pathways, affecting the synthesis or degradation of metabolites.
- Cell Signaling : It has been shown to affect cell signaling pathways by interacting with receptors or signaling molecules, leading to alterations in gene expression and cellular responses.
- Gene Expression : The compound may influence transcription factors, resulting in changes in the transcription of specific genes involved in metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
In Vitro Studies
In vitro studies have demonstrated promising antibacterial effects against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MIC) for these bacteria are comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Case Study Data
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Ampicillin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
Research Findings
A study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Basic: What are the optimal reaction conditions for synthesizing Methyl 4-bromo-2-fluoro-5-methoxybenzoate to maximize yield and purity?
Methodological Answer:
The synthesis typically involves sequential halogenation and esterification. Key steps include:
- Halogenation: Bromination at the 4-position and fluorination at the 2-position require careful control of reaction temperature (0–5°C for bromine addition to avoid over-substitution) and use of Lewis acids like FeBr₃ .
- Esterification: Methoxy group introduction via nucleophilic substitution (e.g., using NaOMe in methanol under reflux) or esterification of the carboxylic acid precursor with methanol and H₂SO₄ .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Yield optimization (>70%) is achieved by maintaining anhydrous conditions and inert atmospheres .
Advanced: How can computational modeling predict the regioselectivity of nucleophilic aromatic substitution in derivatives of this compound?
Methodological Answer:
Regioselectivity is influenced by electron-withdrawing groups (Br, F) and methoxy directing effects. Computational approaches include:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. For example, the 4-bromo position is more reactive due to inductive effects, while the 5-methoxy group directs nucleophiles to ortho/para positions .
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict attack sites. Software like Gaussian or ORCA can model these interactions .
- Kinetic vs. Thermodynamic Control: Simulate reaction pathways at varying temperatures to determine dominant products .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Identify methoxy (-OCH₃) singlet at ~3.9 ppm and aromatic protons (coupling patterns reflect fluorine’s deshielding effect) .
- ¹³C NMR: Carboxy ester carbonyl appears at ~165–170 ppm; halogenated carbons (C-Br, C-F) show distinct shifts .
- 19F NMR: Single peak near -110 ppm confirms fluorine position .
- IR Spectroscopy: Ester C=O stretch at ~1720 cm⁻¹; methoxy C-O at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches C₉H₇BrFO₃ (calc. 277.95) .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily block the methoxy group (e.g., using TMSCl) to prevent unwanted ortho-directed substitutions .
- Catalytic Control: Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings at the bromine site, minimizing cross-talk with fluorine .
- Low-Temperature Reactions: Perform lithiation at -78°C to favor kinetic products over thermodynamic pathways .
Basic: How do steric and electronic factors influence cross-coupling reactivity?
Methodological Answer:
- Electronic Effects: Bromine’s strong electron-withdrawing nature activates the ring for nucleophilic attack at the 4-position. Fluorine’s inductive effect deactivates the 2-position but enhances para-directing of methoxy .
- Steric Hindrance: The methoxy group at the 5-position limits accessibility to adjacent sites, favoring reactions at the 4-bromo position .
Advanced: How to resolve discrepancies in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability: Assess hepatic microsomal degradation to identify rapid clearance (e.g., ester hydrolysis). Modify the ester group to a stable amide to improve in vivo performance .
- Solubility Optimization: Use logP calculations (e.g., >3 indicates poor aqueous solubility). Introduce polar groups (e.g., -OH via hydrolysis) or formulate as nanoparticles .
- Pro-Drug Strategies: Mask reactive sites (e.g., ester-to-amide conversion) to enhance bioavailability .
Basic: What purification methods isolate this compound from complex mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of halogenated byproducts .
- Recrystallization: Ethanol/water (7:3) yields crystals with >95% purity. Monitor via TLC (Rf ~0.5 in same solvent) .
- HPLC: Reverse-phase C18 column (acetonitrile/water) resolves closely related impurities (e.g., di-brominated analogs) .
Advanced: What in silico methods evaluate binding affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against enzyme active sites (e.g., kinases) using the compound’s 3D structure (generated via ChemDraw3D). Focus on halogen bonding between bromine and Arg/Lys residues .
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention .
- Free Energy Perturbation (FEP): Calculate ΔG binding for derivatives to prioritize synthesis .
Basic: How to assess compound stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (peak area reduction <5% indicates stability) .
- Light Sensitivity: Expose to UV (254 nm) for 48h; check for ester hydrolysis (new peak at ~250 nm) .
Advanced: What isotopic labeling techniques track metabolic fate?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
